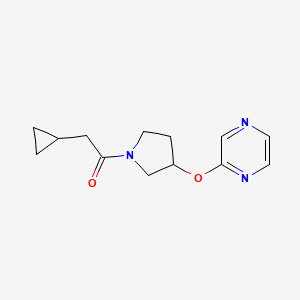
N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide generally involves the cyclization of appropriate precursors. The reaction typically starts with the synthesis of the pyrrole and triazole rings, followed by their conjugation via thioacetamide linkage under controlled conditions. Reagents like cyclohexylamine, sulfur sources, and acylating agents are commonly used.
Industrial Production Methods: : On an industrial scale, the production often employs a multi-step synthetic process optimized for yield and purity. Key steps include the formation of the core heterocyclic structure, which is followed by functional group transformations and final purification processes. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in enhancing the efficiency.
化学反応の分析
Types of Reactions: : The compound is known to undergo various chemical reactions including oxidation, reduction, and substitution. Its thioacetamide group can be particularly reactive, making it prone to nucleophilic substitution.
Common Reagents and Conditions: : Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide, while reduction can involve agents such as sodium borohydride. Substitution reactions can be facilitated using strong nucleophiles under appropriate solvents like dimethyl sulfoxide (DMSO).
Major Products Formed: : These reactions can yield a range of products, depending on the reactive sites involved. For instance, oxidation may convert the thioacetamide group to a sulfoxide or sulfone, while substitution could replace the sulfur atom with various nucleophiles.
科学的研究の応用
Chemistry: : The compound serves as an intermediate in the synthesis of more complex molecules, especially in heterocyclic chemistry. It’s valuable in studying reaction mechanisms and pathways due to its unique structure.
Biology and Medicine: : It shows promise in medicinal chemistry, potentially offering therapeutic benefits through its interactions with biological targets. Preliminary studies suggest it may inhibit specific enzymes or receptors involved in disease pathways.
Industry: : In industrial applications, this compound could be used in the development of new materials or as a precursor in pharmaceutical manufacturing.
作用機序
The mechanism by which N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects typically involves its interaction with molecular targets such as enzymes or receptors. The presence of heterocyclic rings enables it to form stable complexes with these targets, thereby modulating their activity. These interactions may influence biological pathways and lead to therapeutic outcomes.
類似化合物との比較
Unique Features: : Compared to other heterocyclic compounds, it stands out due to its specific combination of the pyrrole, triazole, and thioacetamide moieties, which confer distinct chemical reactivity and biological activity.
Similar Compounds: : Compounds like N-cyclohexyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide or 5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole share some structural similarities, but lack the precise combination and positioning of functional groups found in N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, making it unique in its behavior and applications.
This compound, with its multifaceted applications and unique structure, indeed holds significant potential in various scientific and industrial domains. I’d suggest diving deeper into specific studies for even more insights!
特性
IUPAC Name |
N-cyclohexyl-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-12-17-18-15(20(12)19-9-5-6-10-19)22-11-14(21)16-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXCPJOZORDRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2,5-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)

![N1-(furan-2-ylmethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2982179.png)




![3,6-Diamino-2-(4-bromobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2982187.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2982188.png)




![5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2982200.png)
